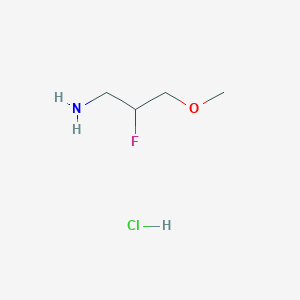
2-Fluoro-3-methoxypropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-methoxypropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H11ClFNO and a molecular weight of 143.59 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Fluoro-3-methoxypropan-1-amine hydrochloride typically involves the reaction of 2-fluoro-3-methoxypropan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high purity and yield . Industrial production methods may vary, but they generally follow similar principles to laboratory synthesis, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
2-Fluoro-3-methoxypropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-methoxypropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-3-methoxypropan-1-amine hydrochloride can be compared to other similar compounds such as:
2-Fluoro-3-methoxypropan-1-amine: The non-hydrochloride form of the compound.
3-Methoxypropan-1-amine: Lacks the fluorine atom, resulting in different chemical properties.
2-Fluoropropan-1-amine: Lacks the methoxy group, leading to variations in reactivity and applications.
These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial purposes.
Biologische Aktivität
2-Fluoro-3-methoxypropan-1-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C4H11ClFNO
- Molecular Weight : 139.59 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate the activity of enzymes or receptors, influencing downstream signaling pathways. Such interactions can lead to diverse biological effects depending on the target involved.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
- Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
2. Antioxidant Activity
- The compound has also been evaluated for its antioxidant capabilities, which are crucial in protecting cells from oxidative stress.
Research Findings and Case Studies
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Eigenschaften
IUPAC Name |
2-fluoro-3-methoxypropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FNO.ClH/c1-7-3-4(5)2-6;/h4H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJQFOCIPQFXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














